molecular formula C23H24N4O3S B2841059 5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941243-61-4

5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

Cat. No. B2841059
CAS RN: 941243-61-4
M. Wt: 436.53
InChI Key: BSVDPFNPVXIJNA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a benzyl group, a methylamino group, a piperidine ring, a sulfonyl group, a phenyl ring, an oxazole ring, and a carbonitrile group .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions including amide coupling, sulfonylation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carbonitrile group might undergo nucleophilic addition reactions, and the sulfonyl group might participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research in the synthesis of heterocyclic compounds often involves molecules with structural similarities to 5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile. For example, studies have explored the synthesis and properties of various triazoles, oxazoles, and pyrimidines, highlighting the broad interest in heterocyclic chemistry for its potential applications in material science, pharmaceuticals, and organic chemistry (Albert & Taguchi, 1973), (Bektaş et al., 2007).

Antimicrobial Activities

Compounds with structures similar to the one have been evaluated for their antimicrobial properties. The synthesis and antimicrobial activities of triazole derivatives, for instance, indicate that such molecules could have significant biological activities, offering potential for the development of new antimicrobial agents (Bektaş et al., 2007), (Elgemeie et al., 2017).

Molecular Docking and Pharmacological Evaluation

Molecular docking studies involving benzimidazole derivatives bearing triazole, which share structural features with the target compound, have been conducted to understand the mechanism behind their anticancer properties. Such studies provide insights into the interaction of these compounds with biological targets, potentially guiding the design of new therapeutic agents (Karayel, 2021).

Synthetic Methodologies

The development of synthetic methodologies for constructing complex molecules like this compound is of significant interest in organic chemistry. Research on synthesizing similar oxazole and pyrimidinone derivatives demonstrates the ongoing efforts to develop efficient, versatile synthetic routes for heterocyclic compounds, which are crucial in various scientific and industrial applications (Lemaire et al., 2015).

properties

IUPAC Name

5-[benzyl(methyl)amino]-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-26(17-18-8-4-2-5-9-18)23-21(16-24)25-22(30-23)19-10-12-20(13-11-19)31(28,29)27-14-6-3-7-15-27/h2,4-5,8-13H,3,6-7,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVDPFNPVXIJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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